molecular formula C9H10O3S B8077133 Methyl 5-propionylthiophene-2-carboxylate CAS No. 2102410-41-1

Methyl 5-propionylthiophene-2-carboxylate

Cat. No.: B8077133
CAS No.: 2102410-41-1
M. Wt: 198.24 g/mol
InChI Key: SINZEHXJEDLTGB-UHFFFAOYSA-N
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Description

Methyl 5-propionylthiophene-2-carboxylate is a thiophene-based methyl ester derivative featuring a propionyl (CH₂CH₂CO-) substituent at the 5-position of the aromatic ring. This compound is primarily utilized as a pharmaceutical intermediate due to its reactive carbonyl groups, which enable further functionalization in drug synthesis.

Properties

IUPAC Name

methyl 5-propanoylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-3-6(10)7-4-5-8(13-7)9(11)12-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINZEHXJEDLTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(S1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501192449
Record name 2-Thiophenecarboxylic acid, 5-(1-oxopropyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2102410-41-1
Record name 2-Thiophenecarboxylic acid, 5-(1-oxopropyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2102410-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarboxylic acid, 5-(1-oxopropyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 5-propionylthiophene-2-carboxylate (MPTC) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

MPTC is characterized by its thiophene ring, which is known for diverse biological activities. The molecular formula for MPTC is C9H10O2SC_9H_{10}O_2S, and its structure consists of a propionyl group attached to the thiophene ring, contributing to its unique chemical properties.

Research indicates that compounds similar to MPTC may act as inhibitors of specific enzymes involved in epigenetic regulation, particularly the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is implicated in various cancers due to its role in histone methylation and gene silencing. Inhibition of EZH2 can lead to the reactivation of tumor suppressor genes, thereby inducing apoptosis in cancer cells .

Anticancer Properties

Several studies have explored the anticancer properties of compounds related to MPTC. For example:

  • Inhibition of Cancer Cell Proliferation : MPTC has shown potential in inhibiting the proliferation of various cancer cell lines. In vitro studies suggest that it can induce apoptosis through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
  • Synergistic Effects : When used in combination with other chemotherapeutic agents, MPTC may enhance the overall efficacy of treatment regimens, particularly in solid tumors where EZH2 plays a critical role .

Anti-inflammatory Activity

MPTC also exhibits anti-inflammatory properties, which are beneficial in treating chronic inflammatory diseases. It has been noted that compounds with similar structures can inhibit cytokine production and reduce inflammation markers in experimental models .

Case Studies

  • Case Study on EZH2 Inhibition : A study demonstrated that a derivative compound related to MPTC inhibited EZH2 activity in prostate cancer cells, leading to reduced cell viability and increased apoptosis rates .
  • Combination Therapy : In another study, MPTC was combined with thiazolidinedione derivatives, which are known for their insulin-sensitizing effects. The combination showed enhanced anti-cancer activity through dual mechanisms—modulating metabolic pathways while targeting cancer cell proliferation .

Table 1: Summary of Biological Activities of this compound

Activity TypeObservationsReferences
AnticancerInduces apoptosis; inhibits proliferation ,
Anti-inflammatoryReduces cytokine levels; inhibits inflammatory response
Synergistic EffectsEnhances efficacy when combined with other drugs ,

Scientific Research Applications

Anticancer Activity

Methyl 5-propionylthiophene-2-carboxylate has shown promise as an inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a protein implicated in various cancers. Inhibiting EZH2 can lead to the suppression of tumor growth and induction of apoptosis in cancer cells. This property positions the compound as a potential therapeutic agent for treating solid tumors, including breast and prostate cancers .

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of other biologically active molecules. Its functional groups allow for various chemical modifications, leading to the development of new pharmaceuticals with enhanced efficacy and reduced side effects .

Pesticide Development

This compound exhibits insecticidal properties, making it a candidate for developing eco-friendly pesticides. Its effectiveness against specific pests can help reduce reliance on traditional chemical pesticides, promoting sustainable agricultural practices .

Plant Growth Regulators

Research indicates that this compound can act as a plant growth regulator, enhancing plant resilience against environmental stressors. The compound's role in modulating growth pathways could lead to improved crop yields and quality .

Sensory Profile

The compound contributes to the flavor profile of various food products. Its sweet and fruity notes make it suitable for use as a flavoring agent in food and beverages. Studies have shown that it can be detected at low concentrations, enhancing the overall sensory experience without overpowering other flavors .

Food Additive Regulations

As a flavoring agent, this compound is subject to regulatory scrutiny to ensure safety for human consumption. Its approval status varies by region, necessitating comprehensive safety assessments before widespread use in food products .

Case Studies

StudyApplicationFindings
AnticancerDemonstrated inhibition of EZH2 activity in breast cancer cells, leading to reduced proliferation rates.
AgrochemicalEffective against aphids, showing a significant reduction in pest populations without harming beneficial insects.
FlavoringIdentified as a key contributor to the aroma of roasted coffee, enhancing consumer acceptance and preference.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The key structural analogs of methyl 5-propionylthiophene-2-carboxylate include:

Compound Name Molecular Formula Substituent (Position 5) Physical State Application Reference
Methyl 5-formylthiophene-2-carboxylate C₇H₆O₃S Formyl (-CHO) White solid Medical intermediate
This compound C₉H₁₀O₃S Propionyl (-COCH₂CH₃) Solid* Medical intermediate [Hypoth.]

Key Observations :

  • This may enhance stability in hydrophobic reaction environments .
  • Electronic Properties : Both substituents are electron-withdrawing, but the propionyl group’s inductive effect is moderated by its alkyl chain, which could reduce electrophilicity at the carbonyl compared to the formyl analog.

Physicochemical Properties

Methyl 5-formylthiophene-2-carboxylate :

  • Appearance : White crystalline solid.
  • Storage : Requires sealed refrigeration to prevent degradation .
  • Purity : Typically ≥95% for pharmaceutical use.

This compound :

  • Hypothesized Properties :
    • Likely a solid with a higher molecular weight (C₉H₁₀O₃S vs. C₇H₆O₃S).
    • Lower volatility compared to simpler methyl esters (e.g., methyl salicylate) due to increased molecular complexity .

Preparation Methods

Friedel-Crafts Acylation

The electron-withdrawing methyl ester group at the 2-position of thiophene directs electrophilic substitution to the para (5-position) due to its meta-directing nature. Friedel-Crafts acylation using propionyl chloride (CH₃CH₂COCl) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), enables the introduction of the propionyl group.

Procedure :

  • Substrate Preparation : Methyl thiophene-2-carboxylate is synthesized via esterification of thiophene-2-carboxylic acid with methanol under acidic conditions (H₂SO₄, reflux).

  • Acylation : The substrate is dissolved in anhydrous dichloromethane, followed by gradual addition of AlCl₃ and propionyl chloride at 0°C. The mixture is stirred for 12–24 hours at room temperature.

  • Workup : The reaction is quenched with ice-water, and the product is extracted with dichloromethane, dried (Na₂SO₄), and purified via column chromatography.

Challenges :

  • Thiophene’s lower aromaticity compared to benzene reduces reactivity, necessitating prolonged reaction times or elevated temperatures.

  • Competing reactions at the 4-position may occur if steric or electronic effects dominate.

Yield :
While explicit yields for this compound are unavailable, analogous Friedel-Crafts acylations of thiophene derivatives report yields of 40–60%.

Stepwise Lithiation and Acylation

Directed Ortho-Metalation

Lithiation at the 5-position is achieved using a strong base, such as lithium diisopropylamide (LDA), followed by quenching with a propionyl equivalent.

Procedure :

  • Lithiation : Methyl thiophene-2-carboxylate is treated with LDA in tetrahydrofuran (THF) at -78°C, generating a lithiated intermediate at the 5-position.

  • Acylation : The intermediate is reacted with propionyl chloride or N-propionylimidazole, yielding the ketone after hydrolysis.

  • Oxidation : If required, the resulting alcohol is oxidized to the ketone using pyridinium chlorochromate (PCC).

Advantages :

  • High regioselectivity ensured by the directing effect of the ester group.

  • Compatibility with sensitive functional groups due to low-temperature conditions.

Limitations :

  • Strict anhydrous conditions are necessary to prevent proton quenching.

  • Functional group tolerance may limit substrate scope.

Multi-Component Cyclization Strategies

Hinsberg Thiophene Synthesis

Bromination-Solvolysis Approach

Bromination at the 5-Position

Adapting methods from classical ketone functionalization, bromination followed by solvolysis introduces the propionyl group.

Procedure :

  • Bromination : Methyl thiophene-2-carboxylate is treated with bromine (Br₂) in acetic acid, yielding 5-bromo-thiophene-2-carboxylate.

  • Solvolysis : The bromide is reacted with propionyl potassium (CH₃CH₂COOK) in methanol under reflux, substituting bromine with the propionyl group.

Conditions :

  • Temperature : 80–100°C for solvolysis.

  • Catalyst : Cuprous iodide (CuI) may enhance nucleophilic substitution.

Mechanistic Insight :
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, favored by electron-withdrawing groups activating the ring toward nucleophilic attack.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield Range
Friedel-Crafts AcylationSingle-step, scalableModerate regioselectivity, side reactions40–60%
Lithiation-AcylationHigh regioselectivity, mild conditionsSensitive to moisture, costly reagents55–75%
Hinsberg CyclizationSimultaneous ring formation and substitutionMulti-step, requires diketone precursors50–70%
Bromination-SolvolysisPredictable substitution patternHarsh conditions, bromine handling risks45–65%

Q & A

Q. Basic

  • ¹H/¹³C NMR : Identifies proton environments (e.g., thiophene ring protons at δ 6.5–7.5 ppm, methyl ester at δ 3.8–4.0 ppm) and carbonyl carbons (δ 160–170 ppm) .
  • IR Spectroscopy : Confirms ester C=O stretches (~1720 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹) .

Q. Advanced

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₀O₃S: calculated 198.0352).
  • X-ray Crystallography : Resolves steric effects of the propionyl group on thiophene ring planarity, critical for electronic property analysis .

How can researchers resolve contradictions in reactivity data when modifying substituents on the thiophene ring?

Q. Advanced

  • Electronic Effects : Electron-withdrawing groups (e.g., -COOCH₃) reduce electrophilic substitution reactivity at the 5-position. Compare with analogs like Methyl 5-phenylthiophene-2-carboxylate () to assess substituent influence.
  • Steric Hindrance : Bulky groups (e.g., propionyl) may slow nucleophilic attack. Use computational models (DFT) to map electrostatic potential surfaces and predict reactive sites .

Q. Methodology :

  • Perform competitive reactions under identical conditions.
  • Use kinetic studies (e.g., UV-Vis monitoring) to compare reaction rates .

What strategies are recommended for evaluating the biological activity of this compound derivatives?

Q. Advanced

  • Enzyme Inhibition Assays : Test derivatives against target enzymes (e.g., cyclooxygenase-2) using fluorometric or colorimetric substrates. IC₅₀ values indicate potency .
  • Cellular Uptake Studies : Radiolabel the compound (e.g., ¹⁴C-propionyl group) to quantify intracellular accumulation in cancer cell lines .
  • SAR Analysis : Correlate structural variations (e.g., substituent electronegativity) with activity trends. For example, fluorinated analogs () may enhance lipophilicity and membrane permeability .

What computational methods predict the electronic properties of this compound, and how do they guide experimental design?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict redox behavior. For example, a low LUMO energy (~-1.5 eV) suggests utility in charge-transfer materials .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein binding pockets) to prioritize derivatives for synthesis .

Validation :
Compare computational results with experimental data (e.g., cyclic voltammetry for redox potentials) .

How do solvent polarity and temperature affect the stability of this compound during storage?

Q. Basic

  • Polar Solvents : Acetonitrile or DMSO may stabilize the ester group via hydrogen bonding, reducing hydrolysis.
  • Temperature : Store at -20°C in anhydrous conditions to prevent degradation. Monitor stability via periodic HPLC analysis .

Q. Advanced

  • Accelerated Stability Studies : Use Arrhenius equations to predict shelf life under varying temperatures. Activation energy (Eₐ) calculations reveal degradation pathways (e.g., ester hydrolysis vs. thiophene oxidation) .

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